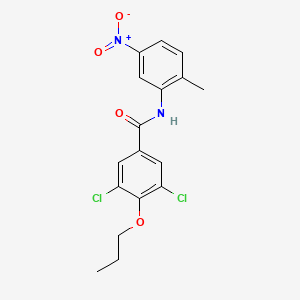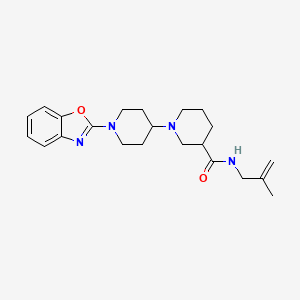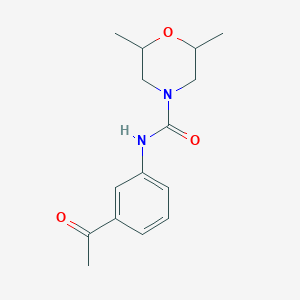![molecular formula C17H18N2O3S B4116888 N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4116888.png)
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as MNTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNTP is a yellow crystalline powder that is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and bacterial cell wall synthesis. N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which is overexpressed in many cancer cells. N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has also been found to inhibit the activity of penicillin-binding proteins (PBPs), which are involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been found to have various biochemical and physiological effects. In animal studies, N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been found to reduce tumor growth and increase survival rates in mice with cancer. N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has also been found to reduce the severity of bacterial infections in animal models. However, further studies are needed to determine the safety and efficacy of N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has several advantages for lab experiments, including its high purity and stability. N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide is also readily available and can be synthesized in large quantities. However, N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide. One area of research is the development of N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide derivatives with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide in combination with other anticancer or antibacterial agents to enhance their activity. Additionally, further studies are needed to determine the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide and its potential applications in other areas of medicine.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been found to have potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has also been studied for its antibacterial properties and has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-8-15(9-5-11)23-13(3)17(20)18-16-10-14(19(21)22)7-6-12(16)2/h4-10,13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBASEMNGQSBZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4116835.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4116866.png)

![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4116874.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-methyl-1-piperazinecarbothioamide](/img/structure/B4116875.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116886.png)